1-Cyclopropoxy-2-methyl-4-nitrobenzene
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Overview
Description
1-Cyclopropoxy-2-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C10H11NO3 It contains a benzene ring substituted with a cyclopropoxy group, a methyl group, and a nitro group
Preparation Methods
The synthesis of 1-Cyclopropoxy-2-methyl-4-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method is the nitration of 1-Cyclopropoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
1-Cyclopropoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-Cyclopropoxy-2-methyl-4-aminobenzene.
Scientific Research Applications
1-Cyclopropoxy-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Cyclopropoxy-2-methyl-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and methyl groups influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
1-Cyclopropoxy-2-methyl-4-nitrobenzene can be compared with other nitrobenzene derivatives, such as 1-Chloro-2-methyl-4-nitrobenzene and 1-Methoxy-2-methyl-4-nitrobenzene. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .
1-Chloro-2-methyl-4-nitrobenzene: Contains a chloro group instead of a cyclopropoxy group, leading to different reactivity in substitution reactions.
1-Methoxy-2-methyl-4-nitrobenzene: Contains a methoxy group, which can affect its solubility and interactions with biological targets.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyloxy-2-methyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-6-8(11(12)13)2-5-10(7)14-9-3-4-9/h2,5-6,9H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMGYFFMQGYFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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